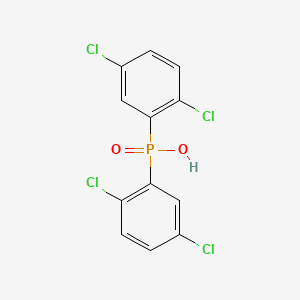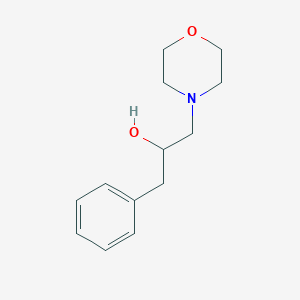
I+/--(Phenylmethyl)-4-morpholineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Phenylmethyl)-4-morpholineethanol: is an organic compound with a complex structure that includes a phenylmethyl group, a morpholine ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Phenylmethyl)-4-morpholineethanol typically involves the reaction of morpholine with benzyl chloride, followed by the addition of ethylene oxide. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the nucleophilic substitution and subsequent ring-opening reactions.
Industrial Production Methods: In an industrial setting, the production of alpha-(Phenylmethyl)-4-morpholineethanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alpha-(Phenylmethyl)-4-morpholineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylmethyl group can be reduced to a phenylethyl group under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Phenylethyl-4-morpholineethanol.
Substitution: Various morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(Phenylmethyl)-4-morpholineethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which alpha-(Phenylmethyl)-4-morpholineethanol exerts its effects involves interactions with various molecular targets. The morpholine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phenylmethyl group may interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Benzylmorpholine: Similar structure but lacks the ethanol moiety.
Phenylethylmorpholine: Similar structure but with an ethyl group instead of a methyl group.
Morpholineethanol: Lacks the phenylmethyl group.
Uniqueness: Alpha-(Phenylmethyl)-4-morpholineethanol is unique due to the presence of all three functional groups (phenylmethyl, morpholine, and ethanol) in a single molecule
Properties
CAS No. |
100618-58-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-phenylpropan-2-ol |
InChI |
InChI=1S/C13H19NO2/c15-13(10-12-4-2-1-3-5-12)11-14-6-8-16-9-7-14/h1-5,13,15H,6-11H2 |
InChI Key |
JNRZHFJTKZXBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
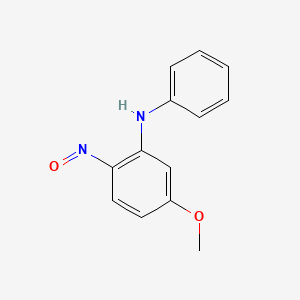
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)

methanethione](/img/structure/B14333271.png)
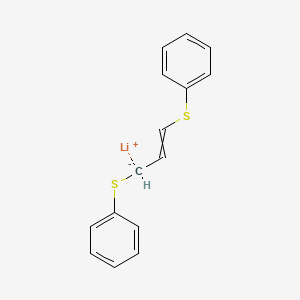
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
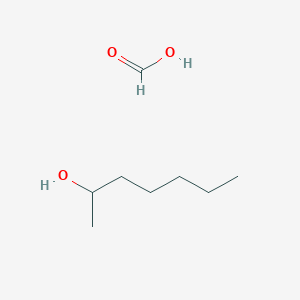

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)


